molecular formula C13H12FNO B577980 3-(3-Fluoro-4-methylphenyl)-5-methoxypyridine CAS No. 1373233-14-7

3-(3-Fluoro-4-methylphenyl)-5-methoxypyridine

Cat. No.: B577980
CAS No.: 1373233-14-7
M. Wt: 217.243
InChI Key: UMVRMOLOZXDCHL-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methylphenyl)-5-methoxypyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a pyridine ring substituted with a 3-fluoro-4-methylphenyl group and a methoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methylphenyl)-5-methoxypyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzaldehyde and 5-methoxypyridine.

    Condensation Reaction: The 3-fluoro-4-methylbenzaldehyde undergoes a condensation reaction with 5-methoxypyridine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methylphenyl)-5-methoxypyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-(3-Fluoro-4-methylphenyl)-5-formylpyridine, while reduction of a nitro group can produce 3-(3-Fluoro-4-methylphenyl)-5-aminopyridine.

Scientific Research Applications

3-(3-Fluoro-4-methylphenyl)-5-methoxypyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

    Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methylphenyl)-5-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the methoxy group can influence the compound’s pharmacokinetic properties. The pyridine ring can participate in π-π stacking interactions or hydrogen bonding, contributing to the overall activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Fluoro-4-methylphenyl)-5-hydroxypyridine: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(3-Fluoro-4-methylphenyl)-5-chloropyridine: Similar structure but with a chlorine atom instead of a methoxy group.

    3-(3-Fluoro-4-methylphenyl)-5-aminopyridine: Similar structure but with an amino group instead of a methoxy group.

Uniqueness

3-(3-Fluoro-4-methylphenyl)-5-methoxypyridine is unique due to the presence of both a fluorine atom and a methoxy group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability, solubility, and binding interactions, making it a valuable compound in various research applications.

Properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c1-9-3-4-10(6-13(9)14)11-5-12(16-2)8-15-7-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVRMOLOZXDCHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CN=C2)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00742958
Record name 3-(3-Fluoro-4-methylphenyl)-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373233-14-7
Record name 3-(3-Fluoro-4-methylphenyl)-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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